4-(1-Aminoethyl)-2,3-dichlorophenol
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Overview
Description
4-(1-Aminoethyl)-2,3-dichlorophenol is an organic compound characterized by the presence of an aminoethyl group attached to a dichlorophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2,3-dichlorophenol typically involves the reaction of 2,3-dichlorophenol with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of ethylamine in the presence of a catalyst to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminoethyl)-2,3-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenols, imines, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Aminoethyl)-2,3-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2,3-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the dichloro substitution, leading to different reactivity and biological activity.
2,3-Dichlorophenol: Lacks the aminoethyl group, which affects its chemical properties and applications.
4-(1-Aminoethyl)-2-chlorophenol: Has only one chlorine atom, resulting in different chemical behavior.
Uniqueness: 4-(1-Aminoethyl)-2,3-dichlorophenol is unique due to the presence of both the aminoethyl group and the dichloro substitution on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,3-dichlorophenol |
InChI |
InChI=1S/C8H9Cl2NO/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-4,12H,11H2,1H3 |
InChI Key |
OROOLPZFFNAESM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)O)Cl)Cl)N |
Origin of Product |
United States |
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